L-Tyrosine-1-13C
Overview
Description
L-Tyrosine-1-13C is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancement of L-Tyrosine Production : L-Tyrosine-1-13C is used to augment the production of L-Tyrosine and its derived compounds in plants and synthetic biology platforms (Schenck & Maeda, 2018).
Studying Phenylalanine Hydroxylase Activity : It provides a means to directly study the physiological regulation of phenylalanine hydroxylase activity in vivo through continuous intravenous tracer infusions (Clarke & Bier, 1982).
PQQ Biosynthesis in Microorganisms : L-Tyrosine serves as a precursor in the biosynthesis of Pyrroloquinoline quinone (PQQ) in certain microorganisms, contributing to the formation of key moieties in PQQ (van Kleef & Duine, 1988).
Electron Spin-Density Mapping : The isotope labeling of tyrosine, including this compound, is used in electron paramagnetic resonance (EPR) spectroscopy to map the unpaired electron spin-density distribution in radicals (Hulsebosch et al., 1997).
Studying Protein Structures and Interactions : Labeling with isotopes like L-[phenol-4-13C]tyrosine in protein subunits enables the monitoring of structural changes upon ligand binding (McDowell et al., 1996).
Biotechnological and Industrial Applications : L-Tyrosine is significant in various industries, including food, pharmaceutical, cosmetic, and chemical sectors. Strategies to improve its production include manipulating metabolic pathways (Chávez-Béjar et al., 2012).
Metabolomic Studies : In yeast, L-Tyrosine induces metabolome alterations, which can be studied for their impact on taste enhancement and other biological functions (Hammerl et al., 2017).
Structural Analysis in Membrane Proteins : It's used in studying the structural activities of specific amino acid residues in membrane proteins, like bacteriorhodopsin (Ludlam et al., 1995).
Understanding Protein Cross-Linking : 13C NMR spectroscopy, with this compound labeling, helps in identifying cross-linking sites of amino acids with formaldehyde, providing insights into protein structure and interactions (Dewar et al., 1975).
Biochemical Studies in Enzyme Function : Investigations into the functioning of enzymes, such as the class C beta-lactamase, often involve the use of labeled tyrosine residues to study protonation states and their effects on enzyme activity (Kato-Toma et al., 2003).
Electrochemical Sensing in Biological Fluids : L-Tyrosine, among other compounds, can be determined in biological fluids using sensors fabricated with materials like carbon nanotubes and specific chemical modifiers (Atta et al., 2020).
Mechanism of Action
Target of Action
L-Tyrosine-1-13C is a variant of the amino acid L-Tyrosine, labeled with the stable isotope Carbon-13 . L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis. It serves as a precursor to several important compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound are the enzymes involved in these biochemical pathways.
Mode of Action
This compound interacts with its targets, the enzymes involved in the synthesis of neurotransmitters and other compounds, in the same way as regular L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic pathway, providing valuable information about the biochemical processes it is involved in .
Biochemical Pathways
This compound participates in the same biochemical pathways as L-Tyrosine. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These pathways play a crucial role in various physiological processes, including mood regulation, stress response, and cognitive function.
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of regular L-Tyrosine. As an amino acid, it is absorbed in the small intestine and transported to the liver, where it can be distributed to other tissues or used in protein synthesis .
Result of Action
The action of this compound results in the production of neurotransmitters and other compounds derived from L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of these processes, providing valuable information about the compound’s metabolic pathway .
Action Environment
The action of this compound, like that of regular L-Tyrosine, can be influenced by various environmental factors. These can include diet, as the availability of L-Tyrosine can be affected by protein intake, and stress, as the demand for neurotransmitters can increase under stressful conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
L-Tyrosine-1-13C plays a crucial role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine into L-Tyrosine . The nature of these interactions involves the transfer of a hydroxyl group to the phenylalanine molecule, facilitated by the enzyme .
Cellular Effects
This compound influences various cellular processes. It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones . Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can influence enzyme activity, either through inhibition or activation, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Tyrosine-1-13C involves the incorporation of a 13C isotope at the carbon-1 position of the L-Tyrosine molecule. This can be achieved through a multi-step synthesis pathway that involves the conversion of starting materials into intermediates, followed by the final conversion into L-Tyrosine-1-13C.", "Starting Materials": [ "Phenol", "Sodium hydroxide (NaOH)", "Chloroacetic acid (ClCH2COOH)", "Sodium cyanoborohydride (NaBH3CN)", "Sodium borohydride (NaBH4)", "13C-Labeled Carbon dioxide (13CO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "L-Tyrosine" ], "Reaction": [ "Step 1: Phenol is reacted with NaOH to form sodium phenoxide.", "Step 2: Chloroacetic acid is added to the sodium phenoxide solution to form phenylacetic acid.", "Step 3: Sodium borohydride is added to the phenylacetic acid solution to reduce the carboxylic acid group to an alcohol group, forming phenylacetic acid methyl ester.", "Step 4: The 13C-labeled carbon dioxide is reacted with phenylacetic acid methyl ester in the presence of NaOH to form 13C-labeled phenylalanine methyl ester.", "Step 5: Hydrochloric acid is added to the 13C-labeled phenylalanine methyl ester solution to form 13C-labeled phenylalanine.", "Step 6: Sodium hydroxide is added to the 13C-labeled phenylalanine solution to form L-Tyrosine-1-13C." ] } | |
CAS No. |
110622-46-3 |
Molecular Formula |
C9H11NO3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1 |
InChI Key |
OUYCCCASQSFEME-IDMPRHEVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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